molecular formula C24H21N3O4 B12156377 (2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide

(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B12156377
M. Wt: 415.4 g/mol
InChI Key: PWCPDCSGSDIKJV-SHXUIJRESA-N
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Description

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . Additionally, the benzodioxin ring can participate in π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide apart from similar compounds is its unique combination of structural features, including the benzodioxin ring, hydrazone linkage, and propanamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

(Z)-2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-N-(3-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C24H21N3O4/c1-16-6-5-9-18(14-16)25-24(29)22(23(28)17-7-3-2-4-8-17)27-26-19-10-11-20-21(15-19)31-13-12-30-20/h2-11,14-15,28H,12-13H2,1H3,(H,25,29)/b23-22-,27-26?

InChI Key

PWCPDCSGSDIKJV-SHXUIJRESA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C(\C2=CC=CC=C2)/O)/N=NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C(C2=CC=CC=C2)O)N=NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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